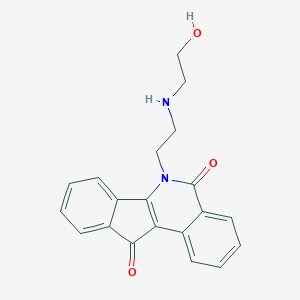
Oracine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Oracin, chemically known as 6-[2-(2-hydroxyethyl)aminoethyl]-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline, is a promising cytostatic drug currently in clinical trials. It was developed by the Research Institute for Pharmacy and Biochemistry in Prague. Oracin inhibits nucleic acid and protein biosynthesis in cultured tumor cells and has shown significant efficacy in reducing tumor weight in various cancer models .
準備方法
合成経路と反応条件: オラシンは、インデノイソキノリン誘導体の縮合を含む多段階プロセスによって合成できます。合成経路は通常、次の手順を含みます。
インデノイソキノリン核の形成: この手順は、適切な前駆体を酸性条件下で環化させることを伴います。
官能基の導入: ヒドロキシエチル基とアミノエチル基は、求核置換反応によって導入されます。
酸化および還元段階: これらの手順は、必要な立体化学および官能基の配向を達成するために不可欠です.
工業生産方法: オラシンの工業生産は、高収率と高純度を確保するために反応条件を最適化することを含みます。これには、温度、pH、および反応時間を制御することが含まれます。 触媒や溶媒の使用も、合成の効率を高めるために最適化されます .
化学反応の分析
反応の種類: オラシンは、次のようなさまざまな種類の化学反応を起こします。
還元: オラシンは、肝臓やその他の組織のアルドケトレダクターゼによって、その主要な代謝物である11-ジヒドロオラシンに還元されます.
一般的な試薬と条件:
主要な製品:
11-ジヒドロオラシン: オラシンの還元によって形成される主要な代謝物.
酸化誘導体: オラシンの代謝処理中に、さまざまな酸化された形態が観察されます.
4. 科学研究への応用
オラシンは、科学研究で幅広い用途があります。
科学的研究の応用
Oracin has a wide range of applications in scientific research:
Chemistry: Oracin is used as a model compound to study stereospecific reduction and oxidation reactions.
Biology: It serves as a tool to investigate the role of carbonyl-reducing enzymes in metabolic pathways.
Industry: The compound is used in the development of new purification strategies for carbonyl-reducing enzymes.
作用機序
オラシンは、DNA複製と細胞分裂に不可欠なDNAトポイソメラーゼIおよびIIを阻害することによってその効果を発揮します。 DNAとトポイソメラーゼとの間に形成された共有結合複合体を安定化することにより、オラシンはDNA鎖の再結合を阻止し、細胞増殖の阻害につながります . さらに、オラシンはアルドケトレダクターゼによって仲介される11-ジヒドロオラシンへの代謝的還元を受けます .
6. 類似の化合物との比較
オラシンは、ミトキサントロンなどの他のインデノイソキノリン誘導体と構造的および薬理学的に関連しています。 オラシンは、他の類似の化合物とは異なる独自の立体特異的な還元および酸化特性を示します .
類似の化合物:
ミトキサントロン: 同様の作用機序を持つアントラセンジオン系抗悪性腫瘍薬.
ドキソルビシン: トポイソメラーゼIIを阻害する別の抗癌剤ですが、化学構造と代謝経路が異なります.
オラシンのユニークな立体特異性と細胞増殖抑制薬としての可能性は、腫瘍学の分野におけるさらなる研究開発に重要な化合物となっています。
類似化合物との比較
Mitoxantrone: An anthracenedione antineoplastic agent with a similar mechanism of action.
Doxorubicin: Another anticancer agent that inhibits topoisomerase II but differs in its chemical structure and metabolic pathways.
Oracin’s unique stereospecificity and its potential as a cytostatic drug make it a valuable compound for further research and development in the field of oncology.
生物活性
Oracine, a compound with notable biological activity, has garnered attention in the field of medicinal chemistry and pharmacology due to its anticancer properties and other therapeutic potentials. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a synthetic compound derived from natural products, exhibiting a range of biological effects. Its primary focus has been on anticancer activity, where it demonstrates cytotoxic effects against various cancer cell lines. The compound's mechanism of action involves the inhibition of topoisomerases, which are essential for DNA replication and transcription.
The biological activity of this compound is primarily attributed to its interaction with topoisomerases. Research indicates that this compound inhibits both topoisomerase I and II activities in mouse liver tissue, leading to the disruption of DNA processes crucial for cancer cell proliferation .
Key Mechanisms
- Topoisomerase Inhibition : this compound inhibits topoisomerases, which are critical for DNA unwinding during replication.
- Cytotoxicity : Exhibits direct cytotoxicity against various tumor cell lines.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing their proliferation.
Research Findings
A comprehensive review of literature reveals several significant findings regarding the biological activity of this compound.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Melka (1993) | Various animal tumors | Not specified | Direct cytotoxicity |
| Zeng et al. (2020) | Human tumor cells | 0.18 | Topoisomerase I inhibition |
| Wang et al. (2021) | HepG2 (liver cancer) | 0.15 | Induces apoptosis via ROS generation |
Case Studies
Case Study 1: Efficacy in Tumor Models
In a study conducted by Melka (1993), this compound demonstrated significant efficacy against five different animal tumor models. The results indicated a promising potential for further development as an anticancer agent.
Case Study 2: Mechanistic Insights
Zeng et al. (2020) investigated the mechanism by which this compound exerts its effects on human tumor cells. Their findings revealed that this compound induces apoptosis through the generation of reactive oxygen species (ROS) and inhibits topoisomerase I activity, leading to cell cycle arrest.
Comparative Analysis with Other Compounds
To contextualize this compound's efficacy, it is essential to compare it with other known anticancer agents.
Table 2: Comparative Efficacy of Anticancer Agents
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 0.15 | Topoisomerase inhibition |
| Doxorubicin | HepG2 | 0.05 | DNA intercalation |
| Paclitaxel | A549 | 0.25 | Microtubule stabilization |
特性
CAS番号 |
148317-76-4 |
|---|---|
分子式 |
C20H18N2O3 |
分子量 |
334.4 g/mol |
IUPAC名 |
6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C20H18N2O3/c23-12-10-21-9-11-22-18-14-6-2-3-7-15(14)19(24)17(18)13-5-1-4-8-16(13)20(22)25/h1-8,21,23H,9-12H2 |
InChIキー |
LRHPCRBOMKRVOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |
Key on ui other cas no. |
148317-76-4 |
同義語 |
11-dihydrooracin 6-(2-(2-hydroxyethyl)aminoethyl)-5,11-dioxo-5,6-dihydro-11H-indeno(1,2-c)isoquinoline hydrochloride oracin oracine oracine hydrochloride |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














